4-ethoxy-1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide
Description
4-ethoxy-1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethoxy group, a fluorophenyl group, and a thiophen-2-ylmethyl group attached to a pyrazole ring
Properties
IUPAC Name |
4-ethoxy-1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-2-23-15-11-21(13-7-5-12(18)6-8-13)20-16(15)17(22)19-10-14-4-3-9-24-14/h3-9,11H,2,10H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDQEMYYWXHTAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NCC2=CC=CS2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Incorporation of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced through a coupling reaction using thiophen-2-ylmethyl bromide and a palladium catalyst.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using sodium hydride or potassium tert-butoxide, electrophilic substitution using Lewis acids like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the efficacy of pyrazole derivatives as kinase inhibitors, which play a critical role in cancer cell signaling pathways. The compound has been evaluated for its potential to inhibit specific kinases associated with various cancers, including breast cancer and melanoma. Research indicates that modifications to the pyrazole structure can lead to improved potency and selectivity against tumor cells.
Case Study:
A study demonstrated that a related pyrazole compound exhibited significant tumor stasis in a Met-dependent gastric carcinoma xenograft model following oral administration. This suggests that similar compounds, including 4-ethoxy-1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide, could possess comparable anticancer properties .
Antiviral Activity
Pyrazole derivatives have also been investigated for their antiviral properties. The compound's structure allows it to potentially inhibit viral replication mechanisms. For instance, compounds with similar functionalities have shown effectiveness against viruses such as HIV and herpes simplex virus type 1.
Research Findings:
A study reported that certain pyrazole-based compounds demonstrated potent antiviral activity with low cytotoxicity against HIV strains. This positions this compound as a promising candidate for further antiviral research .
Kinase Inhibition
The compound's potential as a kinase inhibitor has been a focal point in drug development. Kinases are enzymes that facilitate numerous cellular processes, including proliferation and metabolism. By targeting specific kinases, this compound may help regulate abnormal cell growth associated with cancer.
Table: Summary of Kinase Inhibitory Activity
| Compound Structure | Target Kinase | IC50 (nM) | Efficacy |
|---|---|---|---|
| Pyrazole Derivative A | MET | 12 | High |
| Pyrazole Derivative B | AKT | 138 | Moderate |
| 4-Ethoxy Compound | TBD | TBD | TBD |
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics, along with an acceptable safety profile in preclinical models.
Insights:
Research indicates that modifications to the pyrazole structure can enhance solubility and bioavailability, which are critical for effective drug formulation .
Mechanism of Action
The mechanism of action of 4-ethoxy-1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
4-ethoxy-1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
4-ethoxy-1-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.
4-ethoxy-1-(4-bromophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide: Similar structure but with a bromine atom instead of a fluorine atom.
4-ethoxy-1-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide: Similar structure but with a methyl group instead of a fluorine atom.
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physicochemical properties.
Biological Activity
4-Ethoxy-1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Ethoxy group : Enhances lipophilicity and bioavailability.
- Fluorophenyl group : Imparts electronic properties that can influence receptor binding.
- Pyrazole core : Known for various biological activities including anti-inflammatory and anticancer effects.
- Thiophen-2-ylmethyl substituent : May contribute to unique interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has been shown to inhibit various enzymes and receptors involved in disease pathways, particularly in cancer and inflammatory diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for several kinases, which are crucial in cell signaling pathways related to cancer progression.
- Receptor Modulation : It may modulate the activity of certain receptors involved in inflammatory responses, thus reducing inflammation.
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor activity. For instance, studies have demonstrated that similar pyrazole derivatives effectively inhibit tumor growth in xenograft models, showcasing their potential as anticancer agents .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It has shown effectiveness in reducing the production of pro-inflammatory cytokines, which are implicated in various chronic inflammatory diseases .
Case Studies
- Antitumor Efficacy :
- Anti-inflammatory Activity :
Research Findings
A review of various studies highlights the following findings regarding the biological activity of pyrazole derivatives:
| Biological Activity | Effectiveness | Notes |
|---|---|---|
| Antitumor | High | Effective against multiple cancer cell lines |
| Anti-inflammatory | Moderate | Reduces cytokine levels in vitro |
| Antifungal | Variable | Some derivatives show moderate antifungal activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
